Positional Isomer Differentiation: 2-Acetylamino-5-methyl vs. 4-Acetylamino-2-methyl Substitution Pattern
2-(Acetylamino)-5-methylbenzenesulfonyl chloride (CAS 116436-09-0) is structurally distinct from its positional isomer 4-(acetylamino)-2-methylbenzenesulfonyl chloride (CAS 62374-67-8). Both share the identical molecular formula C₉H₁₀ClNO₃S and molecular weight (247.7 g/mol), yet differ in the ring positions of the acetylamino and methyl substituents [1]. The target compound places the acetylamino group ortho to the sulfonyl chloride (position 2) and methyl meta (position 5), whereas the comparator positions acetylamino para (position 4) and methyl ortho (position 2) . Physical property divergence includes predicted boiling point: 435.4°C for the target compound versus 422.4°C for the 4-acetylamino-2-methyl isomer at 760 mmHg [2] . Flash point estimates differ correspondingly: 217.1°C for the 2,5-substituted pattern versus 209.3°C for the 4,2-substituted pattern [2] .
| Evidence Dimension | Positional isomerism: substituent positions on benzene ring |
|---|---|
| Target Compound Data | Acetylamino at C2 (ortho to SO₂Cl), methyl at C5 (meta); predicted bp 435.4°C; flash point 217.1°C |
| Comparator Or Baseline | 4-(Acetylamino)-2-methylbenzenesulfonyl chloride (CAS 62374-67-8): acetylamino at C4 (para), methyl at C2 (ortho); predicted bp 422.4°C; flash point 209.3°C |
| Quantified Difference | Δ predicted bp = +13.0°C; Δ flash point = +7.8°C; identical molecular weight (247.7 g/mol) and formula (C₉H₁₀ClNO₃S) |
| Conditions | Predicted physicochemical parameters based on molecular structure calculations; bp reported at 760 mmHg |
Why This Matters
Identical molecular weight and formula preclude purity verification by mass spectrometry alone, making strict CAS number verification essential for procurement integrity.
- [1] CAS Common Chemistry. 4-(Acetylamino)-2-methylbenzenesulfonyl chloride (CAS 62374-67-8). Chemical Abstracts Service. View Source
- [2] Pinpools. 5-Acetamido-2-methylbenzenesulfonyl chloride (regioisomer physical data). Chemical Database. View Source
